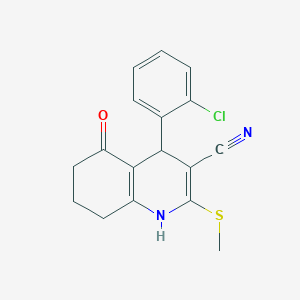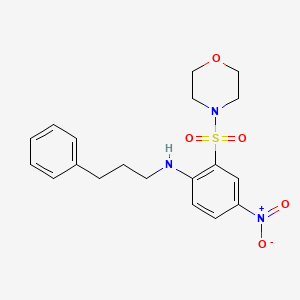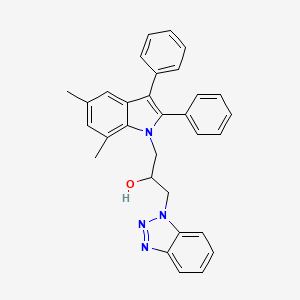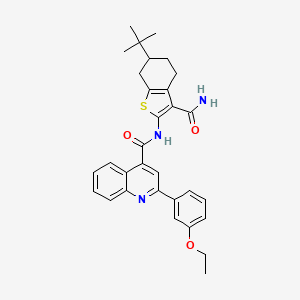
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with cyclohexanone in the presence of ammonium acetate and sulfur to form the quinoline core. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Hydroxyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways.
類似化合物との比較
Similar Compounds
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
4-(2-Chlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which can impart different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C17H15ClN2OS |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-2-methylsulfanyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H15ClN2OS/c1-22-17-11(9-19)15(10-5-2-3-6-12(10)18)16-13(20-17)7-4-8-14(16)21/h2-3,5-6,15,20H,4,7-8H2,1H3 |
InChIキー |
RVTNHUQBLQKFBG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661472.png)

![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661488.png)
![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)


![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)
